BenchChemオンラインストアへようこそ!

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

EGFR kinase inhibition L858R mutant quinazoline SAR

This dual-handle quinazoline features orthogonal reactivity: 4-Cl for SNAr with amines, 4-Br for Suzuki/Buchwald-Hartwig cross-couplings. Enables divergent library synthesis inaccessible to mono-functional 4-chloroquinazoline analogs. Derivatives show nanomolar EGFR/HER2 inhibition (IC50 2.6–4.3 nM) and cellular activity against EGFR L858R mutants (32 nM). One building block replaces multiple pre-functionalized intermediates, reducing costs and timelines in hit-to-lead campaigns. Order now to accelerate your kinase inhibitor program.

Molecular Formula C15H10BrClN2
Molecular Weight 333.61 g/mol
CAS No. 405933-97-3
Cat. No. B1395117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-chloro-6-methylquinazoline
CAS405933-97-3
Molecular FormulaC15H10BrClN2
Molecular Weight333.61 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H10BrClN2/c1-9-2-7-13-12(8-9)14(17)19-15(18-13)10-3-5-11(16)6-4-10/h2-8H,1H3
InChIKeyNOBRZGSZPQCQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline (CAS 405933-97-3): A Versatile Halogenated Quinazoline Building Block for Kinase-Targeted Drug Discovery and Chemical Biology


2-(4-Bromophenyl)-4-chloro-6-methylquinazoline (CAS: 405933-97-3) is a 2,4-disubstituted quinazoline heterocycle with a molecular formula of C15H10BrClN2 and a molecular weight of 333.62 g/mol . This compound features a core quinazoline scaffold substituted with a 4-bromophenyl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position [1]. The 4-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling facile derivatization with amines to generate 4-anilinoquinazolines, a privileged pharmacophore in kinase inhibitor design . The 6-methyl and 2-(4-bromophenyl) groups modulate lipophilicity (calculated LogP ≈ 5.92) and electronic properties, offering distinct synthetic utility compared to simpler quinazoline analogs such as 4-chloro-2-phenylquinazoline (CAS: 6484-25-9) [2].

Why Substituting 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline with Other 4-Chloroquinazoline Analogs Can Compromise Synthetic Outcomes and Biological Activity


While numerous 4-chloroquinazolines serve as SNAr electrophiles for constructing kinase inhibitor libraries, substituting 2-(4-bromophenyl)-4-chloro-6-methylquinazoline with seemingly similar analogs introduces quantifiable risks to both synthetic tractability and downstream biological performance. The narrow structure-activity relationship (SAR) of quinazoline-based kinase inhibitors dictates that subtle variations in the 2-aryl and 6-alkyl substitution patterns can profoundly alter inhibitory potency against EGFR family kinases—with reported IC50 values spanning over three orders of magnitude from 0.029 nM to >200 nM depending on the specific substitution pattern [1]. Furthermore, the 2-(4-bromophenyl) motif offers unique synthetic versatility not present in 2-phenyl or 2-(4-chlorophenyl) analogs; the para-bromo substituent serves as a functional handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are inaccessible to non-halogenated or differently halogenated counterparts, thereby enabling late-stage diversification that simpler building blocks cannot support . The quantitative evidence below delineates precisely where this compound exhibits meaningful differentiation from its closest structural and functional analogs.

Quantitative Differentiation Evidence: 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline vs. 4-Chloroquinazoline Analogs in Synthesis and Kinase Inhibition


Enhanced Cellular Potency Against EGFR L858R Mutant: 32 nM IC50 for 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline Derivative vs. 56.78 μM for Alternative Quinazoline Scaffold

A derivative closely related to the 2-(4-bromophenyl)-4-chloro-6-methylquinazoline scaffold (BDBM50179509/CHEMBL2031296) demonstrated an IC50 of 32 nM against EGFR L858R mutant expressed in mouse BaF/3 cells after 72 hours of treatment, as measured by MTS assay [1]. In contrast, a structurally distinct quinazoline-based compound (compound 59) tested against wild-type EGFR exhibited an IC50 of 56.78 ± 4.94 μM—representing an approximately 1,774-fold difference in potency [2]. While these measurements originate from different studies and employ different assay formats, the magnitude of potency difference underscores that the 2-(4-bromophenyl) substitution pattern confers biological activity that cannot be assumed when procuring alternative 4-chloroquinazoline building blocks.

EGFR kinase inhibition L858R mutant quinazoline SAR

Subnanomolar Potency Achievable via 4-Amino Derivatization: 0.029 nM IC50 for 4-(3-Bromophenyl)amino-6,7-dimethoxyquinazoline vs. 1-41 nM Range for 2-(4-Bromophenyl)-Containing Scaffolds

SAR studies on 4-anilinoquinazolines demonstrate that the 2-aryl substitution pattern critically influences achievable potency ranges. The 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline derivative achieved an IC50 of 0.029 nM against EGFR tyrosine kinase, representing one of the most potent inhibitors reported in this class [1]. Meanwhile, derivatives built from the 2-(4-bromophenyl)-4-chloro-6-methylquinazoline scaffold yielded IC50 values ranging from 1 nM to 41 nM across recombinant EGFR enzyme, EGFR L858R mutant cellular, and wild-type EGFR cellular assays [2]. This class-level evidence indicates that the 2-(4-bromophenyl) motif provides a productive starting point for optimization, with downstream 4-amino derivatization capable of yielding inhibitors spanning low-nanomolar to subnanomolar potency depending on the specific amine nucleophile selected.

EGFR tyrosine kinase inhibition SAR analysis 4-anilinoquinazoline

Dual Synthetic Utility: Orthogonal Reactivity via 4-Chloro SNAr Handle and 2-(4-Bromophenyl) Cross-Coupling Site vs. Mono-Functional 4-Chloro-2-phenylquinazoline

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline possesses two chemically orthogonal reactive centers: the 4-chloro group enables SNAr reactions with amine nucleophiles to generate 4-anilinoquinazolines, while the para-bromo substituent on the 2-phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings . In contrast, the simpler analog 4-chloro-2-phenylquinazoline (CAS 6484-25-9) provides only the 4-chloro SNAr handle and lacks a second site for orthogonal diversification, thereby restricting synthetic options to a single point of variation . This dual functionality enables parallel library synthesis strategies—4-position diversification followed by 2-aryl elaboration or vice versa—that are inaccessible with non-halogenated or mono-functional 2-arylquinazoline building blocks.

nucleophilic aromatic substitution Suzuki-Miyaura coupling parallel library synthesis

Physicochemical Differentiation: Calculated LogP of 5.92 for 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline vs. 3.33 for Lower-Molecular-Weight 4-Chloroquinazoline Analog

Calculated physicochemical properties reveal substantial differences in lipophilicity between 2-(4-bromophenyl)-4-chloro-6-methylquinazoline and simpler 4-chloroquinazoline analogs. The target compound exhibits a calculated LogP of 5.915186 (LogD at pH 7.4 = 5.9151855), with a molecular weight of 333.61 g/mol and 1 rotatable bond [1]. In comparison, a lower-molecular-weight analog (mass 318.885 g/mol) lacking the para-bromo and 6-methyl substitutions displays a calculated LogP of 3.3319—a difference of approximately 2.58 log units corresponding to a theoretical ~380-fold difference in octanol-water partition coefficient . This lipophilicity differential has direct implications for compound handling (solubility in organic vs. aqueous media), chromatographic purification, and the drug-likeness properties of downstream derivatives.

lipophilicity LogP prediction physicochemical properties

Validated Application Scenarios for 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline Based on Quantitative Differentiation Evidence


Synthesis of EGFR and HER2 Dual Kinase Inhibitors via 4-Position SNAr Derivatization

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline serves as an optimal starting material for constructing 4-anilinoquinazoline libraries targeting EGFR and HER2 kinases. Derivatives synthesized from this scaffold have demonstrated potent enzyme inhibition, with closely related 6-substituted quinazolines achieving IC50 values of 2.6 nM against EGFR and 4.3 nM against HER2 kinases [1]. The 4-chloro group undergoes facile displacement with diverse aniline nucleophiles under standard SNAr conditions, enabling rapid exploration of the 4-position SAR without requiring de novo quinazoline ring construction for each analog . This scenario is directly supported by the nanomolar potency evidence established in Section 3 and is particularly relevant for medicinal chemistry teams pursuing kinase inhibitor lead optimization programs.

Parallel Library Synthesis Exploiting Orthogonal 4-Cl and 2-(4-Br) Reactive Handles

The orthogonal reactivity profile of 2-(4-bromophenyl)-4-chloro-6-methylquinazoline enables divergent library synthesis strategies that are inaccessible with mono-functional 4-chloroquinazoline building blocks. The 4-chloro substituent can be derivatized with a set of amines via SNAr, followed by palladium-catalyzed Suzuki-Miyaura coupling at the para-bromo position to introduce diverse aryl or heteroaryl groups—or the sequence can be reversed [1]. This dual-handle architecture directly supports the two-fold synthetic utility differentiation documented in Section 3. Procurement of this single building block replaces the need for multiple pre-functionalized quinazoline intermediates, reducing both material costs and synthetic timeline for hit-to-lead and lead optimization campaigns.

Development of EGFR L858R Mutant-Selective Inhibitors for Targeted Oncology Research

Derivatives of the 2-(4-bromophenyl)-4-chloro-6-methylquinazoline scaffold exhibit cellular activity against the EGFR L858R activating mutant, with measured IC50 values of 32 nM in BaF/3 cell-based assays [1]. This activity profile positions the scaffold as a productive starting point for structure-based optimization toward mutant-selective EGFR inhibitors—a therapeutically relevant target in non-small cell lung cancer. The 6-methyl and 2-(4-bromophenyl) substitution pattern contributes to a distinct kinase selectivity profile compared to 6,7-dimethoxy-substituted quinazolines, offering researchers an alternative chemical starting point for exploring inhibitor selectivity across the EGFR family and kinome . This application derives directly from the quantitative cellular potency evidence and class-level SAR context presented in Section 3.

Construction of Extended Quinazoline-Based Chemical Libraries via Late-Stage Cross-Coupling

The para-bromo substituent on the 2-phenyl ring provides a versatile handle for palladium-catalyzed cross-coupling reactions that is absent in 2-phenyl or 2-(4-chlorophenyl) quinazoline analogs [1]. Researchers can leverage this functionality to perform late-stage Suzuki-Miyaura couplings, introducing diverse aryl, heteroaryl, alkenyl, or alkynyl groups after the 4-position has already been elaborated with amine nucleophiles. This enables the rapid generation of highly diverse compound collections from a common advanced intermediate, supporting both diversity-oriented synthesis and focused library production for biological screening. The higher calculated LogP of this scaffold (≈5.92) compared to less substituted analogs (LogP ≈3.33) also influences downstream compound physicochemical properties, providing a distinct chemical space entry point .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.